Cis vs. Trans Amide Bond Conformation
Aureobasidin E (AbE) adopts a unique molecular conformation in both solid state and solution that is distinct from aureobasidin A (AbA). X-ray crystallography revealed that AbE possesses three intramolecular NH⋯OC hydrogen bonds stabilizing a compact macrocyclic scaffold [1]. Comparative 2D NMR analysis demonstrated that the amide bond between β-hydroxy-N-methylphenylalanine (βOH-MePhe) and proline (Pro) adopts a cis-conformation in AbE, whereas the corresponding bond in AbA is in the trans-conformation [2]. This cis/trans isomerism represents a fundamental conformational divergence between the two compounds with structural implications for target binding geometry.
| Evidence Dimension | Amide bond conformation between β-hydroxy-N-methylphenylalanine and proline residue |
|---|---|
| Target Compound Data | Cis-conformation (AbE) |
| Comparator Or Baseline | Trans-conformation (AbA) |
| Quantified Difference | Discrete cis/trans isomerism; AbE exists predominantly as a single conformer (>90%) in deuteriochloroform solution |
| Conditions | Solid state (X-ray diffraction) and solution state (¹H, ¹³C, and NOESY 2D NMR in deuteriochloroform, CDCl₃) |
Why This Matters
Conformational differences directly affect molecular recognition at the IPC synthase binding site—a researcher selecting between AbE and AbA for SAR or crystallography studies cannot assume equivalent binding geometries simply because both inhibit the same target.
- [1] Ishida T, In Y, Fujikawa A, et al. Conformational feature of aureobasidin E, a new type of potent antifungal antibiotic. Journal of the Chemical Society, Chemical Communications. 1992;(17):1231-1233. View Source
- [2] Fujikawa A, In Y, Inoue M, et al. NMR studies of aureobasidins A and E. Journal of Antibiotics. 1994;47(5):625-630. View Source
